1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
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Description
1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C15H24N4O3S2 and its molecular weight is 372.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity . Therefore, it is plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
It is known that many thiadiazole derivatives interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is likely that this compound interferes with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given the antimicrobial activity of similar compounds, it is likely that this compound leads to the death of microbial cells by disrupting essential cellular processes .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-11-16-17-14(23-11)12-3-7-18(8-4-12)15(20)13-5-9-19(10-6-13)24(2,21)22/h12-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERWNYOUOAWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.